

Application Notes: Formulating Picamilon for In Vivo Research

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Compound of Interest

Compound Name: *Picamilon*

Cat. No.: *B1678763*

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Introduction

Picamilon (nicotinoyl-GABA) is a synthetic drug developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] Its unique structure allows it to cross the blood-brain barrier (BBB), a feat that GABA alone cannot achieve effectively.[2][3] Once in the central nervous system (CNS), **Picamilon** is believed to be hydrolyzed back into its constituent molecules, GABA and niacin.[1][4] This mechanism of action suggests that **Picamilon** may exert the effects of both an inhibitory neurotransmitter (from GABA) and a vasodilator (from niacin).[1][5]

In vivo research applications for **Picamilon** have explored its potential as a nootropic, anxiolytic, and cerebrovascular agent.[2][6] Studies in animal models have demonstrated its ability to increase cerebral blood flow, normalize reactions to emotional stress, and improve memory and learning.[1][7][8] These application notes provide essential data and protocols for researchers planning to use **Picamilon** in in vivo studies.

Chemical Properties and Solubility

Proper formulation begins with understanding the physicochemical properties of the compound. **Picamilon** is a crystalline solid, and its solubility is a critical factor for preparing solutions for administration.

Property	Value	Source
IUPAC Name	4-(Pyridine-3-carbonylamino)butanoic acid	[1]
CAS Number	34562-97-5	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	[1]
Molar Mass	208.217 g·mol ⁻¹	[1]
Appearance	White to Off-White Solid	[4]
Melting Point	211.0 to 215.0 °C	[4]
Solubility	DMSO: 1 mg/mL; DMSO:PBS (pH 7.2) (1:9): 0.10 mg/mL	[8]

Pharmacokinetic Profile

The pharmacokinetic properties of **Picamilon** determine its absorption, distribution, metabolism, and excretion, which are vital for designing dosing regimens. It exhibits linear pharmacokinetics and is rapidly absorbed.[1][4]

Parameter	Value	Species	Source
Bioavailability	50%–88%	Not Specified	[1]
Elimination Half-life	1–2 hours	Not Specified	[1]
Metabolism	Hydrolyzed to GABA and nicotinic acid	General	[1]
Excretion	Primarily renal (up to 79% as parent drug and metabolites)	Not Specified	[1]

In Vivo Research Protocols

1. Recommended Dosage and Administration Routes

The dosage and route of administration can significantly influence the observed effects.

Picamilon has been studied using various dosages and routes in several animal models.

Application	Dosage	Route	Animal Model	Source
Tranquilizing / Anxiolytic	1 mg/kg	Not Specified	Cats, Rats	
Nootropic Effects	10 mg/kg	Not Specified	Rats	[8]
Anti-convulsive Activity	20 - 50 mg/kg	Intraperitoneal (i.p.)	Rats	[9]
Cerebral Blood Flow	50 mg/kg	Intraperitoneal (i.p.)	Rats	[8]
Cerebral Blood Flow	10 mg/kg	Intravenous (i.v.)	Rabbits	[8]
Stimulant Effects	80 - 160 mg/kg	Not Specified	Rats	
Anti-inflammatory	250 mg/kg	Oral (p.o.)	Rats	[9]

Protocol 1: Preparation of Picamilon Solution for In Vivo Administration

This protocol describes the preparation of a **Picamilon** stock solution and its dilution for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Materials:

- **Picamilon** powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile, pyrogen-free water

- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringe filters (0.22 μ m)

Procedure:

- Stock Solution Preparation (1 mg/mL in DMSO):
 - Aseptically weigh the desired amount of **Picamilon** powder.
 - Add sterile DMSO to achieve a final concentration of 1 mg/mL.[8]
 - Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C.[8]
- Working Solution for Intraperitoneal (i.p.) Injection:
 - Thaw the stock solution at room temperature.
 - For a final desired concentration (e.g., 0.1 mg/mL), dilute the stock solution 1:10 with sterile PBS (pH 7.2).[8] For example, add 100 μ L of the 1 mg/mL stock to 900 μ L of sterile PBS.
 - Vortex the working solution to ensure it is homogenous.
 - Draw the solution into a sterile syringe for administration. If any precipitation is observed, the solution may require further dilution or gentle warming.
- Working Solution for Oral (p.o.) Gavage:
 - For oral administration, **Picamilon** can be suspended in a vehicle like sterile water or a 0.5% carboxymethylcellulose (CMC) solution.
 - Calculate the required amount of **Picamilon** for the entire study group based on the target dose (e.g., 250 mg/kg) and the average weight of the animals.[9]

- Weigh the **Picamilon** powder and suspend it in the chosen vehicle at the desired final concentration.
- Vortex thoroughly before each administration to ensure a uniform suspension.

Protocol 2: Administration to a Rodent Model

This protocol outlines standard procedures for intraperitoneal and oral gavage administration in rats. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

- Prepared **Picamilon** working solution/suspension
- Appropriate size syringes (e.g., 1 mL)
- Needles for i.p. injection (e.g., 23-25G)[10]
- Oral gavage needles (flexible or rigid, appropriate size for the animal)
- Animal scale

Procedure: Intraperitoneal (i.p.) Injection

- Animal Preparation: Weigh the animal to calculate the precise volume to be administered.
- Restraint: Properly restrain the rat, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
- Injection: The injection should be administered into the lower right abdominal quadrant to avoid the bladder and cecum.[11]
- Aspiration: Gently aspirate before injecting to ensure no accidental entry into a blood vessel or organ.[11]
- Administration: Inject the calculated volume of the **Picamilon** solution smoothly.

- **Monitoring:** Monitor the animal post-injection for any signs of distress.

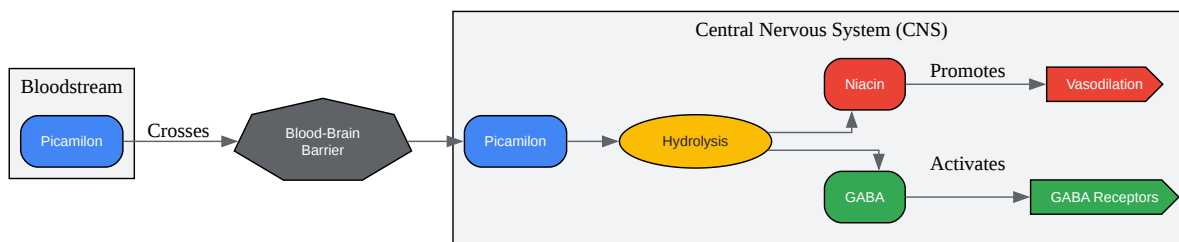
Procedure: Oral (p.o.) Gavage

- **Animal Preparation:** Weigh the animal to calculate the administration volume.
- **Gavage Needle Measurement:** Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
- **Restraint:** Restrain the animal firmly in an upright position.
- **Administration:** Gently insert the gavage needle into the esophagus and advance it to the pre-measured length. Administer the **Picamilon** suspension slowly.
- **Monitoring:** Observe the animal for any signs of respiratory distress during and after the procedure.

Signaling Pathways and Experimental Workflows

Picamilon's Proposed Mechanism of Action

Picamilon is designed as a prodrug to deliver GABA across the blood-brain barrier. Once in the CNS, it is hydrolyzed into GABA, which activates GABA receptors, and niacin, a vasodilator.^[1]

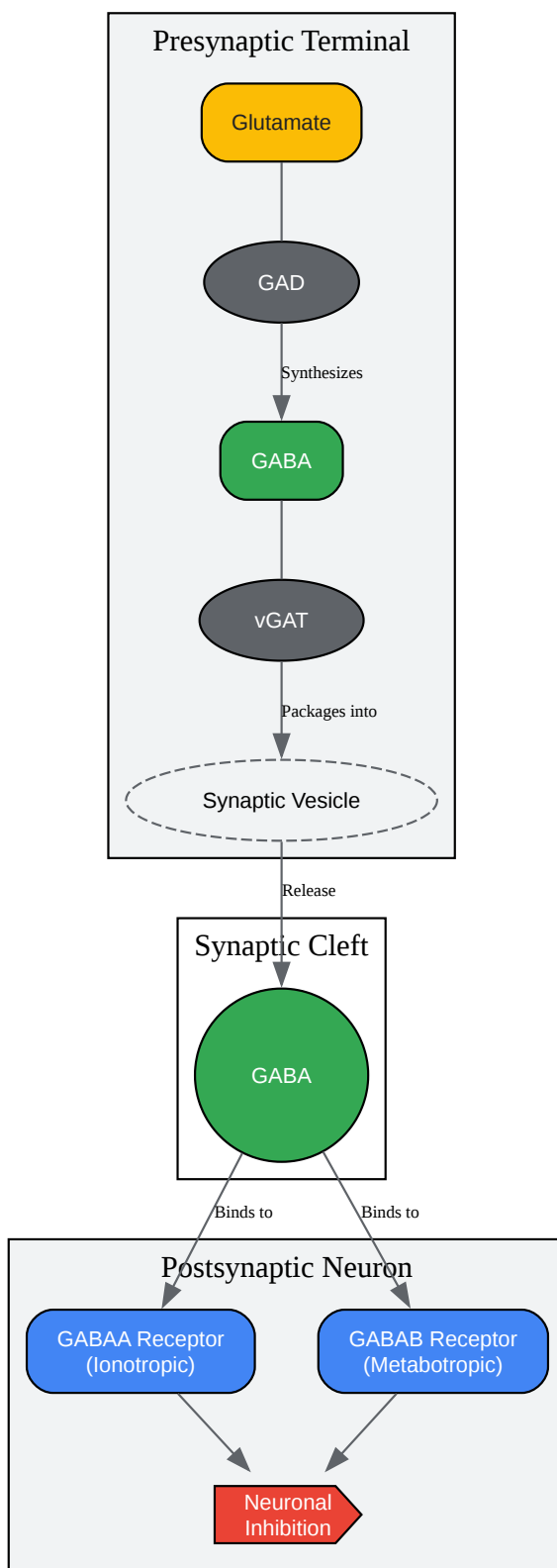


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Caption: **Picamilon** crosses the BBB and is hydrolyzed into GABA and niacin.

GABAergic Synapse Signaling Pathway

The GABA component of **Picamilon** interacts with the primary inhibitory neurotransmitter system in the CNS. GABA is synthesized from glutamate, packaged into vesicles, and released into the synapse to activate postsynaptic GABAA and GABAB receptors.[12][13]

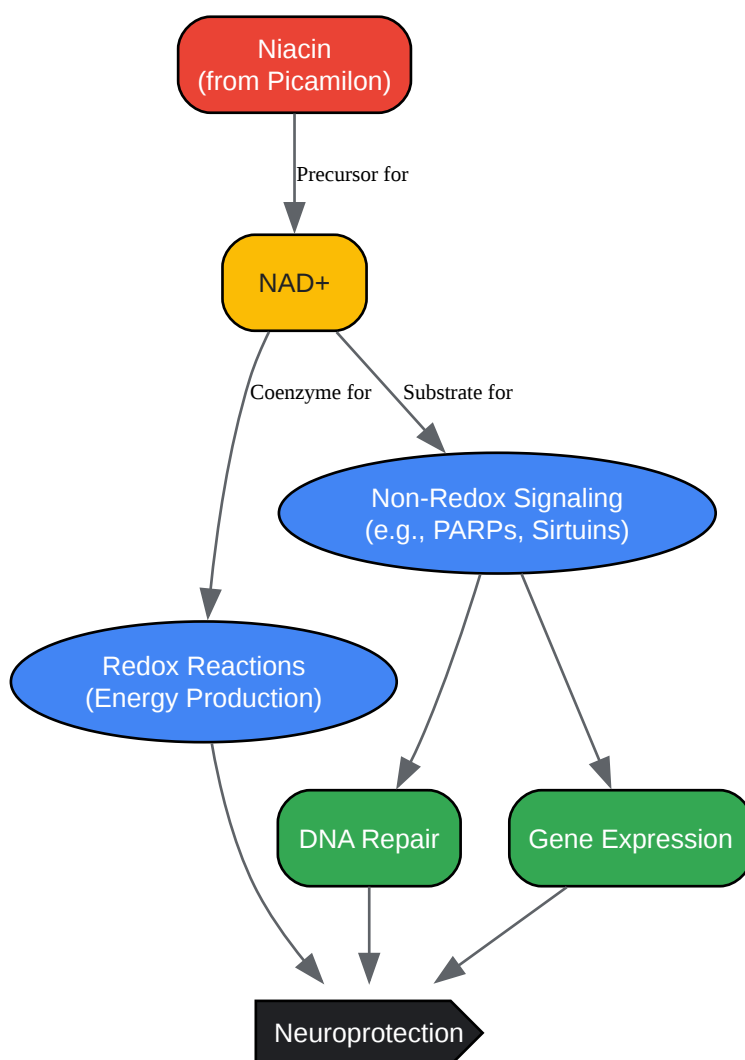


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Caption: Overview of GABA synthesis, release, and receptor activation.

Niacin Signaling and Neuroprotective Effects

Niacin is a precursor to nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme for cellular energy metabolism and a substrate for enzymes involved in signaling pathways that regulate gene expression, DNA repair, and cell death.[14]



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Caption: Niacin contributes to NAD⁺ synthesis, supporting key cellular functions.

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